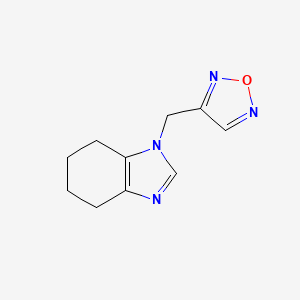![molecular formula C15H18N4O2 B7450222 N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is a synthetic organic compound that features a benzamide group linked to a triazole ring, which is further connected to an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Group: The oxolane group is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with the triazole ring.
Formation of Benzamide: The final step involves the acylation of the triazole-oxolane intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical processes.
作用機序
The mechanism by which N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the benzamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of benzamide.
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]phenylacetamide: Contains a phenylacetamide group, offering different steric and electronic properties.
Uniqueness
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is unique due to its specific combination of functional groups, which allows for versatile interactions in both chemical and biological contexts. The presence of the benzamide group enhances its potential for medicinal applications compared to its analogs.
特性
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-4-2-1-3-5-13)16-8-14-10-19(18-17-14)9-12-6-7-21-11-12/h1-5,10,12H,6-9,11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPJGCCCBOXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)

![5-[(4-methoxy-2-methylphenyl)methyl]-3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B7450191.png)
![1-[1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7450218.png)
![N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-oxo-2-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7450233.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
![N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450247.png)
